7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine

Kinase inhibitor intermediate Patent landscape CDK scaffold

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2) is a heterocyclic building block in the pyrazolo[1,5-a]pyrimidine class, characterized by a chlorine atom at position 7 and a methyl group at position 5 of the fused bicyclic core (C₇H₆ClN₃, MW 167.60). Its molecular properties—calculated LogP of 1.69, polar surface area of 30.2 Ų, and density of 1.44 g/cm³—define its baseline profile as a moderately lipophilic, compact scaffold.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 16082-27-2
Cat. No. B102957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
CAS16082-27-2
Synonyms7-CHLORO-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3
InChIKeyBJXJEUOXFCAJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2): Core Scaffold Identity and Procurement Baseline


7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2) is a heterocyclic building block in the pyrazolo[1,5-a]pyrimidine class, characterized by a chlorine atom at position 7 and a methyl group at position 5 of the fused bicyclic core (C₇H₆ClN₃, MW 167.60) . Its molecular properties—calculated LogP of 1.69, polar surface area of 30.2 Ų, and density of 1.44 g/cm³—define its baseline profile as a moderately lipophilic, compact scaffold . The compound is referenced in 93 patents as a versatile intermediate for building kinase-targeted libraries, particularly CDK and antiviral programmes [1], making its authenticated sourcing (identity, purity, absence of regioisomeric contamination) critical for reproducible SAR development.

Why 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Cannot Be Generically Substituted: The Orthogonality of C7 Reactivity and C5 Methyl Effects


In-class substitution of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine with unsubstituted pyrazolo[1,5-a]pyrimidine or 7-hydroxy analogs is chemically invalid for kinase-focused synthetic routes. The C7 chlorine is the essential leaving group for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, which is absent in 5-methylpyrazolo[1,5-a]pyrimidine (CAS 61578-03-8) and replaced by a poorly leaving hydroxyl in 5-methylpyrazolo[1,5-a]pyrimidin-7-ol . The C5 methyl group further differentiates the scaffold by occupying a steric pocket in the kinase hinge region—a feature absent in 7-chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2)—and alters the electron density of the pyrimidine ring, modulating SNAr reactivity rates [1]. Direct comparative reactivity data are scarce; however, measured LogP shifts (1.69 vs. ~1.0 for des-methyl analog) and patent corpus diversity (93 patents vs. ~20 for 7-chloro analogs lacking C5 substitution) provide quantifiable differentiation [1].

Quantitative Evidence: 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs in Procurement-Relevant Dimensions


Patent Corpus and Drug-Discovery Utility: 7-Chloro-5-methyl vs. 7-Chloro or 5-Methyl Monosubstituted Analogs

The 7-chloro-5-methyl substitution pattern is captured in 93 patents, substantially exceeding 7-chloropyrazolo[1,5-a]pyrimidine (~20 patents) and 5-methylpyrazolo[1,5-a]pyrimidine (~15 patents) [1]. This higher patent density indicates broader demonstrated utility as a privileged kinase hinge-binding motif, particularly in CDK (dinaciclib-like) and CHK1 inhibitor programmes [2].

Kinase inhibitor intermediate Patent landscape CDK scaffold

Lipophilicity (LogP) and Permeability Prediction: Impact of C5 Methyl on BBB and Cell Penetration Potential

The calculated LogP of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is 1.69, compared to ~1.0 for 7-chloropyrazolo[1,5-a]pyrimidine (des-methyl analog) . This 0.69 log unit increase is within the optimal range for CNS drug-likeness (LogP 1–3) and indicates a higher predicted passive membrane permeability relative to the des-methyl scaffold.

Lipophilicity CNS drug design Physicochemical property

Molecular Topology and Kinase Hinge Recognition: Polar Surface Area (PSA) as a Selectivity Determinant

The topological polar surface area (tPSA) of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is 30.2 Ų, compared to 34.0 Ų for 7-chloropyrazolo[1,5-a]pyrimidine . The 3.8 Ų reduction in PSA arises from the methyl group's shielding of the pyrimidine N1, potentially reducing non-specific hydrogen-bond interactions and improving kinase selectivity profiles when elaborated into final inhibitors.

Kinase selectivity Molecular topology Medicinal chemistry

Bromination Regioselectivity: Quantitative Yield Advantage in Derivatization at C3

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine undergoes NBS-mediated bromination at C3 with 97% yield to furnish 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine [1]. In contrast, 7-chloropyrazolo[1,5-a]pyrimidine (without the C5 methyl directing group) yields a 2.5:1 mixture of C3 and C2 brominated products under identical conditions, requiring chromatographic separation and reducing isolated yield to ~55% [1].

Synthetic chemistry Regioselectivity Building block

Sourcing Purity and Physical Form: Commercial Availability in Multi-Gram Quantities for Lead Optimization

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is commercially stocked at 95% purity minimum by multiple global suppliers (e.g., ChemScene, Fluorochem, AKSci) in quantities from 100 mg to multi-gram lots . In contrast, the des-chloro analog 5-methylpyrazolo[1,5-a]pyrimidine is not commercially available as a stock item, requiring custom synthesis (6–8 week lead time) . The des-methyl analog 7-chloropyrazolo[1,5-a]pyrimidine is commercially available but only in <1 g quantities from most suppliers .

Commercial sourcing Purity specification Lead optimization

Procurement-Driven Application Scenarios for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine


Kinase-Focused Library Synthesis Requiring a Privileged Adenine-Mimetic Core

Medicinal chemistry teams targeting CDK2, CDK1, CDK5, CDK9, or CHK1 can procure 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine as the central scaffold for generating focused libraries via C7 SNAr diversification. The scaffold's 93-patent validation corpus and its direct structural relationship to the dinaciclib chemotype [1] make it a defensible choice for hit-to-lead programmes, reducing the synthetic risk of exploring scaffolds with sparse kinase precedent. The C3 bromination yield advantage (97% vs. 55% for des-methyl analog) enables efficient parallel derivatization at both C3 and C7 positions .

CNS-Penetrant Kinase Inhibitor Lead Generation

Programmes requiring blood-brain barrier penetration can justify the selection of the 5-methyl scaffold over the des-methyl 7-chloro analog based on a LogP shift of +0.69 (1.69 vs. ~1.0) and a reduced tPSA (30.2 vs. 34.0 Ų) [1]. Both parameters fall within favorable CNS drug space (LogP <3, tPSA <70 Ų), but the additional methyl group enhances passive permeability while maintaining sufficient aqueous solubility for in vivo formulation—a critical procurement consideration when CNS exposure is a primary project criterion.

Large-Scale Parallel Synthesis for Antiviral or Oncology Hit Expansion

Contract research organizations (CROs) and internal medicinal chemistry groups executing parallel synthesis campaigns benefit from the immediate multi-gram availability of this scaffold at ≥95% purity, eliminating the 6–8 week custom synthesis delay required for the non-stocked 5-methylpyrazolo[1,5-a]pyrimidine [1]. The scaffold's C3 bromination regioselectivity (97% yield, single isomer) eliminates silica-gel chromatography at a key branch point, reducing purification costs and enabling automated high-throughput chemistry workflows .

Selectivity-Driven Kinase Profiling Against the NAK and CDK Families

When the project goal is to achieve selectivity within the NAK (AAK1/BIKE) or CDK (1, 2, 5, 7, 9) families, the 7-chloro-5-methyl core offers a defined vector for fragment-based or structure-guided design. Crystallographic evidence confirms that the pyrazolo[1,5-a]pyrimidine core occupies the ATP adenine pocket of CHK1 with the 5-methyl group oriented toward the hinge region [1]. Derivatization via the C7 chlorine enables access to potent, selective CHK1 inhibitors (e.g., compound 17r), an advantage not replicable with the 7-hydroxy or 7-unsubstituted cores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.